![molecular formula C14H11F2N5OS B2713499 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2097893-31-5](/img/structure/B2713499.png)

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

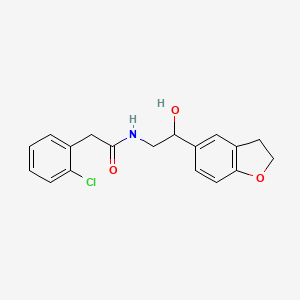

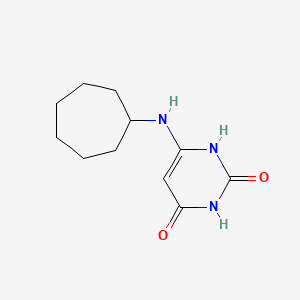

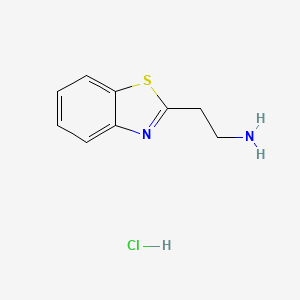

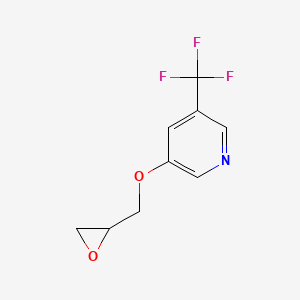

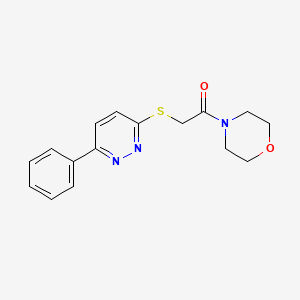

The compound “1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea” is a complex organic molecule. It contains a difluorophenyl group, a thiophenyl group, and a triazolyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and a triazole group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions. For example, the triazole group might undergo reactions with electrophiles, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms might make it somewhat lipophilic, and the presence of aromatic rings might contribute to its stability .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural characterization of urea derivatives, including similar compounds, have been thoroughly investigated. Studies have shown the synthesis of novel urea derivatives by reacting specific compounds with isocyanates, providing insights into their structural properties through techniques like NMR, X-ray diffraction, and elemental analysis. These compounds have shown potential applications in various fields, including as inhibitors and in material science due to their unique structural features (Li-Qiao Shi, 2011).

Biological Activities

Research into urea derivatives has also uncovered their promising biological activities. For instance, certain urea compounds have demonstrated significant antitumor and antimicrobial properties. These activities are attributed to their ability to interact with biological targets, offering potential as therapeutic agents. The structural features of these compounds, including the presence of fluorine atoms and specific aromatic substituents, play a crucial role in their biological efficacy (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Anion Receptor Properties

Urea derivatives have also been explored for their anion receptor properties, which are significant in developing sensors and materials for environmental and biomedical applications. Studies on urea and thiourea compounds have shown their ability to form complexes with anions through hydrogen bonding, highlighting their potential as anion receptors. This functionality is particularly relevant in designing selective sensors and materials for ion recognition and separation processes (M. O. Odago, Amanda E. Hoffman, R. Carpenter, Douglas Chi Tak Tse, Shih‐Sheng Sun, A. Lees, 2011).

Corrosion Inhibition

Furthermore, urea derivatives have found applications in corrosion inhibition, protecting metals from corrosion in acidic environments. The inhibition effect is attributed to the adsorption of these compounds on the metal surface, forming a protective layer that prevents corrosion. This application is particularly relevant in industrial processes where metal corrosion can lead to significant material and economic losses (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N5OS/c15-10-3-1-4-11(16)13(10)18-14(22)17-7-9-8-21(20-19-9)12-5-2-6-23-12/h1-6,8H,7H2,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETZPZZINLJYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN(N=N2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2713419.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B2713420.png)

![5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2713422.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2713423.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide](/img/structure/B2713425.png)

![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/no-structure.png)

![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)

![[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B2713432.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide](/img/structure/B2713435.png)